molecular formula C12H23FO2 B13327995 tert-Butyl 8-fluorooctanoate

tert-Butyl 8-fluorooctanoate

Cat. No.: B13327995
M. Wt: 218.31 g/mol
InChI Key: DXKWVHSAPIOVKG-UHFFFAOYSA-N
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Description

tert-Butyl 8-fluorooctanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group and an 8-fluorooctanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-fluorooctanoate typically involves the esterification of 8-fluorooctanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

General Reactivity of tert-Butyl Esters

tert-Butyl esters are widely used as protecting groups for carboxylic acids due to their stability under basic and nucleophilic conditions. Their cleavage typically occurs under acidic conditions via SN1 mechanisms, as observed in analogous systems like tert-butyl chloride . For tert-butyl 8-fluorooctanoate, expected reactions include:

Acid-Catalyzed Hydrolysis

  • Mechanism : Protonation of the ester carbonyl followed by formation of a tertiary carbocation intermediate (SN1 pathway), as seen in tert-butyloxonium ion decomposition .

  • Products : 8-Fluorooctanoic acid and tert-butanol.

  • Conditions : Concentrated HCl or H₂SO₄ at elevated temperatures (50–100°C).

(CH3)3COOCRFH+(CH3)3COH+RFCOOH\text{(CH}_3\text{)}_3\text{COOCR}_F \xrightarrow{\text{H}^+} \text{(CH}_3\text{)}_3\text{COH} + \text{R}_F\text{COOH}

Transesterification

  • Reagents : Alcohols (e.g., methanol, ethanol) in acidic or basic media.

  • Example :

    (CH3)3COOCRF+ROHROOCRF+(CH3)3COH\text{(CH}_3\text{)}_3\text{COOCR}_F + \text{ROH} \rightarrow \text{ROOCR}_F + \text{(CH}_3\text{)}_3\text{COH}

Electrophilic Aromatic Substitution (Hypothetical)

If the fluorooctanoate chain were part of an aromatic system (not applicable here), fluorine’s meta-directing effects would apply. This is not relevant to the aliphatic structure .

Thermal Decomposition

Analogous to di-tert-butyl peroxide , thermal cleavage of the tert-butyl ester might occur at high temperatures (>150°C), generating radicals or alkenes via β-elimination. For example:

(CH3)3COOCRFΔ(CH3)2C=CH2+RFCOOH\text{(CH}_3\text{)}_3\text{COOCR}_F \xrightarrow{\Delta} \text{(CH}_3\text{)}_2\text{C=CH}_2 + \text{R}_F\text{COOH}

Comparative Stability Data

While explicit data for tert-butyl 8-fluorooctanoate is unavailable, the table below summarizes stability trends for related compounds:

Propertytert-Butyl Esters Fluorinated Carboxylic Acids
Acid Hydrolysis RateSlow (requires strong acid)Moderate (enhanced by F EWG)
Thermal StabilityHigh (decomposes >150°C)High (C–F bond stability)
Radical SusceptibilityLowLow (unless α-H present)

Scientific Research Applications

Chemistry: tert-Butyl 8-fluorooctanoate is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs.

Industry: This compound is used in the development of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as hydrophobicity and chemical resistance, making it useful in coatings, lubricants, and surfactants .

Mechanism of Action

The mechanism of action of tert-Butyl 8-fluorooctanoate in biological systems is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the fluorinated ester moiety. The presence of the tert-butyl group may also influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

    tert-Butyl 8-chlorooctanoate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl 8-bromooctanoate: Similar structure but with a bromine atom instead of fluorine.

    tert-Butyl 8-iodooctanoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: tert-Butyl 8-fluorooctanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and overall bioactivity of the compound compared to its halogenated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for tert-butyl 8-fluorooctanoate under laboratory conditions?

  • Methodological Answer : The synthesis typically involves esterification of 8-fluorooctanoic acid with tert-butanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions (temperature, solvent, stoichiometry) should be optimized via fractional factorial design to maximize yield . Characterization via <sup>1</sup>H/<sup>19</sup>F NMR and GC-MS is critical to confirm purity and structural integrity .

Q. How does the stability of tert-butyl 8-fluorooctanoate vary under different storage conditions?

  • Methodological Answer : Stability studies should compare degradation rates in inert (argon) vs. ambient atmospheres, at temperatures ranging from -20°C to 25°C. Use HPLC or <sup>19</sup>F NMR to monitor ester hydrolysis or fluorinated byproduct formation over time. Contradictions in literature about shelf life (e.g., claims of stability at 4°C vs. decomposition) require rigorous kinetic modeling .

Q. What solvent systems are compatible with tert-butyl 8-fluorooctanoate for reaction scalability?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) are preferred due to the compound’s low solubility in water. Phase-separation studies using biphasic systems (e.g., hexane/water) can identify optimal extraction conditions. Solubility parameters should be cross-validated using Hansen solubility theory .

Advanced Research Questions

Q. How does the fluorinated octanoate chain influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : Comparative studies with non-fluorinated analogs (e.g., tert-butyl octanoate) are essential. Use DFT calculations to map electronic effects of fluorine on the carbonyl group’s electrophilicity. Experimental validation via Hammett plots or kinetic isotope effects can resolve discrepancies in reactivity data .

Q. What are the mechanistic pathways for thermal degradation of tert-butyl 8-fluorooctanoate?

  • Methodological Answer : Pyrolysis-GC/MS under controlled heating rates (5–20°C/min) identifies volatile degradation products (e.g., fluorooctenoic acids or tert-butyl ethers). Competing pathways (radical vs. acid-catalyzed mechanisms) can be distinguished using radical scavengers or isotopic labeling .

Q. How do steric effects from the tert-butyl group modulate enzymatic hydrolysis in biological systems?

  • Methodological Answer : In vitro assays with esterases (e.g., porcine liver esterase) under varied pH and temperature conditions can quantify hydrolysis rates. Molecular docking simulations (e.g., AutoDock Vina) predict steric clashes between the enzyme’s active site and the bulky tert-butyl group .

Q. Data Contradiction Analysis

Q. Conflicting reports on the compound’s acute toxicity: How to reconcile discrepancies between in vitro and in vivo studies?

  • Methodological Answer : Cross-examine experimental protocols for dose metrics (e.g., molarity vs. mass/volume), exposure duration, and model organisms. Toxicity thresholds may vary due to metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans). A tiered approach—starting with zebrafish embryos and progressing to mammalian models—is recommended .

Q. Divergent results in fluorinated byproduct identification during photolysis: What factors contribute to variability?

  • Methodological Answer : Light source wavelength (UV-A vs. UV-C), solvent polarity, and oxygen presence significantly alter photodegradation pathways. Use LC-QTOF-MS with isotope pattern filtering to distinguish artifacts from true byproducts. Contradictions often arise from inadequate control experiments (e.g., dark controls) .

Q. Research Design Frameworks

  • PICOT Framework :

    • Population : tert-Butyl 8-fluorooctanoate in organic synthesis.
    • Intervention : Catalytic fluorination under microwave irradiation.
    • Comparison : Conventional thermal vs. microwave-assisted methods.
    • Outcome : Yield improvement, reaction time reduction.
    • Time : 6-month optimization study .
  • PEO Framework :

    • Population : Fluorinated esters in medicinal chemistry.
    • Exposure : Enzymatic hydrolysis in human serum.
    • Outcome : Bioavailability and metabolic stability .

Properties

Molecular Formula

C12H23FO2

Molecular Weight

218.31 g/mol

IUPAC Name

tert-butyl 8-fluorooctanoate

InChI

InChI=1S/C12H23FO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3

InChI Key

DXKWVHSAPIOVKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCF

Origin of Product

United States

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